molecular formula C17H25N3O3 B14398347 N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide CAS No. 88150-10-1

N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide

Cat. No.: B14398347
CAS No.: 88150-10-1
M. Wt: 319.4 g/mol
InChI Key: VEUMRCYJEIHAIH-UHFFFAOYSA-N
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Description

N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide is a complex organic compound with a unique structure that includes both amide and diamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide typically involves a multi-step process. One common method starts with the preparation of the 3-propanamidophenyl intermediate, which is then reacted with N1,N~1~-dipropylethanediamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N2-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide may involve large-scale reactors and continuous flow processes. These methods are designed to optimize reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-3-propanamidophenyl)heptanamide: Shares similar structural features but differs in the length of the carbon chain.

    3-bromo-N-(2-methyl-3-propanamidophenyl)propanamide: Contains a bromine atom, which can significantly alter its chemical properties and reactivity.

Uniqueness

N~2~-(3-Propanamidophenyl)-N~1~,N~1~-dipropylethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

88150-10-1

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

N-[3-(propanoylamino)phenyl]-N',N'-dipropyloxamide

InChI

InChI=1S/C17H25N3O3/c1-4-10-20(11-5-2)17(23)16(22)19-14-9-7-8-13(12-14)18-15(21)6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,18,21)(H,19,22)

InChI Key

VEUMRCYJEIHAIH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C(=O)NC1=CC=CC(=C1)NC(=O)CC

Origin of Product

United States

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